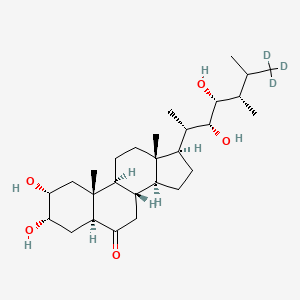
Castasterone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Castasterone-d3 is a deuterated form of castasterone, a brassinosteroid, which is a class of polyhydroxylated plant hormones. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as elongation, germination, photomorphogenesis, immunity, and reproductive organ development . This compound is used in scientific research to study the biosynthesis, metabolism, and physiological roles of brassinosteroids in plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of castasterone-d3 involves multiple steps starting from stigmasterol. The cyclic part of stigmasterol is transformed into the 3α,5-cyclo-6-ketone. The side-chain carbon skeleton in the target compound is constructed with the required stereochemistry of the C-24 methyl via the addition of methylacetylene, hydrogenation of the propargyl alcohol over Lindlar catalyst, and Claisen rearrangement. Diols are introduced using Sharpless asymmetric dihydroxylation of the intermediate ∆2,22-dienone in the presence of (DHQD)2AQN .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis typically involves the use of advanced organic synthesis techniques and specialized reagents to achieve the desired deuteration and stereochemistry.
Analyse Chemischer Reaktionen
Types of Reactions
Castasterone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Castasterone-d3 is used in various scientific research applications, including:
Chemistry: Studying the biosynthesis and metabolism of brassinosteroids.
Biology: Investigating the physiological roles of brassinosteroids in plant growth and development.
Wirkmechanismus
The mechanism of action of castasterone-d3 involves its recognition at the cell surface by receptor kinases, such as BRI1 and BAK1. These receptors relay signals to the nucleus through a phosphorylation cascade involving the phosphorylation of BSU1 protein and proteasomal degradation of BIN2 proteins. Inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes . This signaling pathway modulates various physiological processes, including cell division, elongation, morphogenesis, reproduction, and stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brassinolide: Another brassinosteroid with similar physiological roles but higher bioactivity.
6-Deoxocastasterone: A precursor in the biosynthesis of castasterone.
Typhasterol: A brassinosteroid with similar structure and function.
Uniqueness of Castasterone-d3
This compound is unique due to its deuterated form, which allows for precise tracking and analysis in metabolic studies. This isotopic labeling provides valuable insights into the biosynthesis and metabolism of brassinosteroids, making it a crucial tool in scientific research.
Eigenschaften
Molekularformel |
C28H48O5 |
|---|---|
Molekulargewicht |
467.7 g/mol |
IUPAC-Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-2,3-dihydroxy-10,13-dimethyl-17-[(2S,3R,4R,5S)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1/i1D3/t14?,15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+ |
InChI-Schlüssel |
VYUIKSFYFRVQLF-RWKPNTNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C)[C@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
Kanonische SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








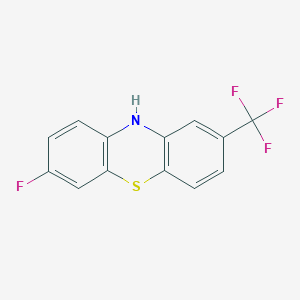
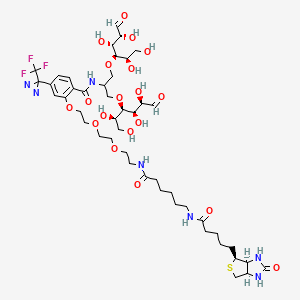
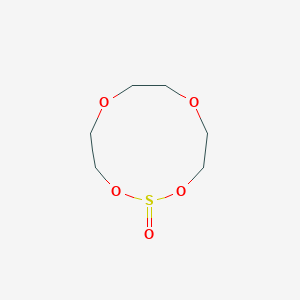
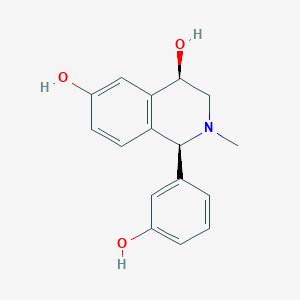
![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)


![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
